Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound featuring a thieno[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[2,3-c]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a ketone or aldehyde under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[2,3-c]pyridine intermediate.
Carbamothioylation: The prop-2-en-1-ylcarbamothioyl group is typically introduced through a reaction with an isothiocyanate derivative.
Esterification: The final step involves esterification to form the ethyl ester, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine core and the benzyl group.
Reduction: Reduction reactions can target the carbamothioyl group, potentially converting it to a thiol or amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or amines.
Substitution: Products depend on the substituent introduced, such as alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: This compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition:
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly for targeting specific pathways or receptors.
Antimicrobial Activity: Possible applications in developing antimicrobial agents.
Industry
Material Science: Use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The thieno[2,3-c]pyridine core is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine Derivatives: Compounds with similar core structures but different substituents.
Benzyl-Substituted Compounds: Compounds with benzyl groups attached to different core structures.
Carbamothioyl Derivatives: Compounds featuring the carbamothioyl group attached to various cores.
Uniqueness
Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to the combination of its thieno[2,3-c]pyridine core, benzyl group, and carbamothioyl functionality. This unique structure may confer specific biological activities and chemical reactivity not seen in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H25N3O2S2 |
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Molecular Weight |
415.6 g/mol |
IUPAC Name |
ethyl 6-benzyl-2-(prop-2-enylcarbamothioylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H25N3O2S2/c1-3-11-22-21(27)23-19-18(20(25)26-4-2)16-10-12-24(14-17(16)28-19)13-15-8-6-5-7-9-15/h3,5-9H,1,4,10-14H2,2H3,(H2,22,23,27) |
InChI Key |
RVBYWEFZVXQPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=S)NCC=C |
Origin of Product |
United States |
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